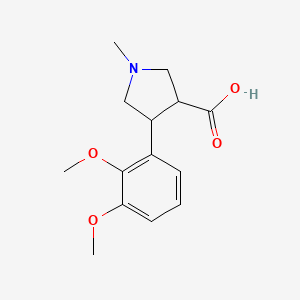

4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 2,3-dimethoxyphenyl group and a carboxylic acid group

Métodos De Preparación

The synthesis of 4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and 1-methylpyrrolidine.

Reaction Conditions: The key reaction involves the condensation of 2,3-dimethoxybenzaldehyde with 1-methylpyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Análisis De Reacciones Químicas

4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Drug Development

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It may exhibit properties that can be leveraged for the development of new drugs targeting various diseases.

Neuroprotective Effects

Research indicates that derivatives of pyrrolidine compounds often demonstrate neuroprotective effects. Studies suggest that 4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid could be investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Biodegradable Polymers

The compound's carboxylic acid functional group makes it suitable for incorporation into biodegradable polymers. These materials are increasingly important in medical applications such as drug delivery systems and tissue engineering due to their biocompatibility and ability to degrade safely in the body.

Controlled Release Systems

Incorporating this compound into polymeric matrices could facilitate controlled release mechanisms for pharmaceuticals, enhancing therapeutic efficacy while minimizing side effects. This application is particularly relevant in the field of sustained drug delivery systems.

Case Study 1: Neuroprotective Potential

A study conducted on pyrrolidine derivatives indicated that compounds similar to this compound demonstrated significant neuroprotective effects in vitro against glutamate-induced toxicity in neuronal cell lines. The results suggested that the compound could modulate glutamate receptors, reducing excitotoxicity.

| Study Aspect | Details |

|---|---|

| Objective | To evaluate neuroprotective properties |

| Methodology | In vitro assays on neuronal cell lines |

| Results | Significant reduction in cell death at specific concentrations |

Case Study 2: Biodegradable Polymer Development

In a project focused on developing biodegradable polymers for medical applications, researchers incorporated this compound into poly(lactic-co-glycolic acid) (PLGA). The resulting polymer exhibited enhanced mechanical properties and tunable degradation rates, making it suitable for drug delivery applications.

| Study Aspect | Details |

|---|---|

| Objective | To improve PLGA properties with additives |

| Methodology | Synthesis and characterization of composite materials |

| Results | Enhanced mechanical strength and degradation profile |

Mecanismo De Acción

The mechanism of action of 4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparación Con Compuestos Similares

4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can be compared with similar compounds such as:

3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but differs in its overall structure and biological activity.

3-(3,4-Dimethoxyphenyl)propionic acid: Similar in having the dimethoxyphenyl group, but with different functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

Neuroprotective Properties

Preliminary studies indicate that 4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid may possess neuroprotective properties. This potential stems from its structural similarity to compounds known to interact with neurotransmitter systems. The presence of the dimethoxyphenyl group and the pyrrolidine ring suggests possible interactions with neuronal receptors, though specific mechanisms remain to be elucidated.

Lipophilicity and Membrane Penetration

The compound's structure, particularly the presence of methoxy groups, enhances its lipophilicity. This characteristic is crucial for its potential biological activity as it may facilitate:

- Improved membrane penetration

- Enhanced biological interactions

- Potential for better drug-like properties

Neurotransmitter Receptor Interactions

While specific binding affinities are yet to be fully characterized, initial interaction studies suggest that this compound may interact with various neurotransmitter receptors. These interactions could be pivotal in understanding its therapeutic potential and safety profile.

Comparative Analysis

To better understand the biological activity of this compound, it's helpful to compare it with structurally similar compounds:

| Compound | Structural Difference | Potential Impact on Biological Activity |

|---|---|---|

| 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid | Different position of methoxy groups | May alter receptor binding profile |

| 5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid | Variation in ring substitution | Could affect neuroprotective properties |

| N-Methylpyrrolidine-3-carboxylic acid | Lacks phenyl substitution | Likely reduced lipophilicity and altered biological activity |

Research Gaps and Future Directions

While the initial findings on this compound are promising, several areas require further investigation:

- Receptor Binding Studies : Detailed analysis of its interactions with specific neurotransmitter receptors.

- In Vivo Studies : Assessment of its neuroprotective effects in animal models.

- Structure-Activity Relationship (SAR) Studies : Exploration of how structural modifications affect its biological activity.

- Pharmacokinetic Profiling : Investigation of its absorption, distribution, metabolism, and excretion properties.

Propiedades

Fórmula molecular |

C14H19NO4 |

|---|---|

Peso molecular |

265.30 g/mol |

Nombre IUPAC |

4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C14H19NO4/c1-15-7-10(11(8-15)14(16)17)9-5-4-6-12(18-2)13(9)19-3/h4-6,10-11H,7-8H2,1-3H3,(H,16,17) |

Clave InChI |

HLOBQAHKUUHIKN-UHFFFAOYSA-N |

SMILES canónico |

CN1CC(C(C1)C(=O)O)C2=C(C(=CC=C2)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.